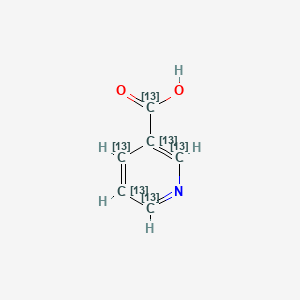

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Overview

Description

(2,3,4,5,6-¹³C₅)Pyridine-3-carboxylic acid is a carbon-13 isotopically labeled derivative of pyridine-3-carboxylic acid (nicotinic acid), a vital precursor in biochemistry and pharmacology. Nicotinic acid, also known as vitamin B3, is essential for NAD/NADP coenzyme synthesis and lipid metabolism . The isotopic labeling at all five pyridine ring carbons (positions 2–6) enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic dilution mass spectrometry. This compound retains the chemical properties of nicotinic acid but is distinguished by its utility in tracing metabolic pathways, drug distribution, and enzymatic mechanisms in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used in industrial settings due to its efficiency. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, nicotinic acid-13C6 is produced mainly from 3-methylpyridine or 5-ethyl-2-methylpyridine. The global market for nicotinic acid was valued at approximately USD 614 million in 2019, with major producers including Lonza and Vanetta .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of nicotinic acid to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.

Reduction: Nicotinic acid can be reduced to form nicotinamide.

Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products:

Oxidation: Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.

Reduction: Nicotinamide.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Chemical Reactions

The compound participates in various chemical reactions:

- Oxidation : Converts to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

- Reduction : Forms nicotinamide.

- Substitution : The carboxyl group can be replaced by other functional groups.

Mass Spectrometry

As a stable isotope internal standard, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is crucial for accurate quantification in mass spectrometry. Its isotopic labeling allows researchers to trace metabolic pathways with precision.

Biological Studies

The compound is extensively studied for its role in metabolic pathways involving nicotinic acid derivatives. It aids in understanding enzyme functions and cellular energy production through its influence on NAD+ metabolism.

Therapeutic Potential

Recent investigations have highlighted its potential therapeutic effects:

- Hyperlipidemia Treatment : Derivatives are being explored for their ability to lower blood lipid levels.

- Pellagra Prevention : As a precursor to NAD+, it may help prevent niacin deficiency-related conditions .

Dietary Supplements

This compound is utilized in the production of dietary supplements and fortified foods due to its nutritional benefits related to niacin.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating various conditions including metabolic disorders and deficiencies .

Study 1: Antimicrobial Activity

A recent study evaluated pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids for their antimicrobial properties. The results indicated significant activity against pathogens like Pseudomonas aeruginosa, suggesting that modifications of pyridine derivatives could enhance their antimicrobial efficacy .

Study 2: Enzyme Inhibition

Another study focused on small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions such as primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Mechanism of Action

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These coenzymes play a crucial role in redox reactions, serving as electron donors or acceptors. Nicotinic acid also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Comparison with Similar Compounds

Pyridine-3-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents, isotopic labeling, and fused heterocyclic systems. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

*Molecular weight estimated based on analogous structures.

Key Comparative Insights

Isotopic vs. Non-Isotopic Derivatives: The ¹³C-labeled variant is functionally identical to nicotinic acid but critical for tracing metabolic flux and drug distribution without altering pharmacological activity . Non-isotopic derivatives (e.g., fluorophenyl or sulfanyl-substituted) exhibit modified electronic properties, enhancing binding affinity or metabolic stability .

Biological Activity :

- Antimicrobial : Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives demonstrate potent antituberculosis activity (MIC <1 μM) due to SF5 groups enhancing lipophilicity and target engagement .

- Antiviral : 5-(4-Fluorophenyl)pyridine-3-carboxylic acid analogues show EC₅₀ <10 μM against respiratory syncytial virus (RSV), attributed to substituent-driven steric and electronic effects .

- Antitumor : Sulfanyl-substituted derivatives (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) act as intermediates for antitumor heterocycles, leveraging sulfur’s nucleophilicity for targeted modifications .

Synthetic Methodologies :

- Isotopic labeling typically involves ¹³C-enriched precursors under mild conditions to preserve structural integrity .

- Halogenated or fused derivatives require aggressive reagents (e.g., polyphosphoric acid) or coupling agents (e.g., EDC) to facilitate cyclization or amide bond formation .

Physicochemical Properties :

Biological Activity

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a stable isotope-labeled compound that plays a significant role in various biological and pharmaceutical research applications. Its unique isotopic labeling allows for precise tracking in metabolic studies and contributes to understanding its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

This compound can be synthesized through several methods, with one common route being the oxidation of 5-ethyl-2-methylpyridine using nitric acid. This method is efficient for producing the compound in industrial settings and involves specific reaction conditions including high temperatures and catalysts to facilitate the oxidation process.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Converts nicotinic acid to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

- Reduction : Can be reduced to form nicotinamide.

- Substitution : The carboxyl group can be substituted with other functional groups.

Metabolic Pathways

The compound is studied for its involvement in key metabolic pathways. Its isotopic labeling is particularly useful in mass spectrometry for tracing metabolic processes involving nicotinic acid derivatives. Research indicates that this compound can influence NAD+ metabolism, which is crucial for cellular energy production and redox reactions .

Therapeutic Potential

Recent studies have explored the potential therapeutic effects of this compound:

- Hyperlipidemia Treatment : Its derivatives are being investigated for their ability to lower lipid levels in the blood.

- Pellagra Prevention : As a precursor to NAD+, it may help prevent conditions like pellagra caused by niacin deficiency .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine carboxylic acids. A study focusing on pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids demonstrated significant antimicrobial activity against various pathogens, suggesting that similar derivatives of this compound could exhibit comparable effects .

Study 1: Antimicrobial Evaluation

A recent evaluation of pyridyl amides showed broad-spectrum antimicrobial activity. The docking studies indicated strong binding affinity to TrmD enzyme from Pseudomonas aeruginosa, suggesting that modifications of pyridine-3-carboxylic acid could enhance its antimicrobial properties .

Study 2: Enzyme Inhibition

Another study investigated small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions like primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid with high isotopic enrichment?

The synthesis of isotopically labeled pyridine derivatives typically involves using <sup>13</sup>C-enriched precursors at specific positions. For example:

- Carbonyl group introduction : Start with <sup>13</sup>C-labeled malonic acid or acetic acid derivatives to incorporate isotopic labels at the carboxylic acid position.

- Pyridine ring construction : Employ Hantzsch pyridine synthesis or cyclization reactions using <sup>13</sup>C-enriched ammonia or acetaldehyde to ensure uniform labeling across the ring .

- Purification : Use preparative HPLC or recrystallization to isolate the isotopologue, verifying enrichment via <sup>13</sup>C NMR (δ ~120–170 ppm for pyridine carbons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid post-synthesis?

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule systems to confirm bond lengths and angles, particularly verifying isotopic substitution patterns .

- Multinuclear NMR : Analyze <sup>13</sup>C-<sup>1</sup>H HSQC and HMBC spectra to map carbon connectivity. The labeled pyridine carbons will show enhanced signal intensity and coupling patterns distinct from natural abundance signals .

- Isotopic ratio mass spectrometry (IRMS) : Quantify <sup>13</sup>C enrichment (>98% purity) to ensure compliance with metabolic tracing or pharmacokinetic study requirements .

Advanced Research Questions

Q. How does isotopic labeling of pyridine-3-carboxylic acid impact its metabolic tracing in bacterial systems?

- Experimental design : Use (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid as a tracer in Pseudomonas or Bacillus cultures to study NAD<sup>+</sup> biosynthesis. Monitor <sup>13</sup>C incorporation into downstream metabolites (e.g., quinolinic acid) via LC-MS/MS.

- Data interpretation : Compare isotopic patterns in wild-type vs. knockout strains (e.g., nadC mutants) to identify rate-limiting steps in the kynurenine pathway .

Q. What analytical challenges arise when resolving <sup>13</sup>C isotopic isomers in pyridine-3-carboxylic acid derivatives?

- Chromatographic separation : Optimize reverse-phase HPLC with a C18 column and 0.1% formic acid in acetonitrile/water to resolve isotopologues. Adjust gradient elution to minimize co-elution of labeled and unlabeled species .

- Spectral deconvolution : Use tandem MS (e.g., Q-TOF) to differentiate isotopic clusters. For example, the M+5 peak (due to five <sup>13</sup>C atoms) should exhibit a distinct mass shift (Δm/z = +5.05) relative to the natural abundance .

Q. How can crystallographic data for (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid resolve ambiguities in hydrogen-bonding networks?

- Neutron diffraction : Deploy deuterated crystals to locate hydrogen atoms in hydrogen-bonding interactions, which are critical for understanding the compound’s solubility and stability.

- SHELXL refinement : Use anisotropic displacement parameters to model isotopic effects on thermal motion, particularly for the carboxylic acid group and pyridine ring .

Q. What contradictions exist in reported pKa values for pyridine-3-carboxylic acid derivatives, and how can isotopic labeling address them?

- Issue : Discrepancies in pKa (e.g., 1.8–2.2 for the carboxylic group) arise from solvent effects or measurement techniques (potentiometry vs. UV titration).

- Methodological resolution : Use <sup>13</sup>C-labeled derivatives to perform <sup>13</sup>C NMR pH titrations, directly tracking chemical shifts of the carboxylic carbon (δ ~170–175 ppm) to calculate precise pKa values .

Q. Methodological Considerations

Designing isotopic dilution assays for quantifying (2,3,4,5,6-<sup>13</sup>C5)pyridine-3-carboxylic acid in biological matrices

- Spike-in protocol : Add a known quantity of <sup>13</sup>C-labeled compound to plasma or tissue homogenates. Use stable isotope dilution LC-MS with a deuterated internal standard (e.g., d5-pyridine-3-carboxylic acid) to correct for matrix effects .

- Calibration curve : Validate linearity (R<sup>2</sup> >0.99) across 0.1–100 ng/mL, ensuring limit of detection (LOD) <0.05 ng/mL for trace analysis .

Resolving isotopic interference in FTIR spectroscopy of labeled pyridine derivatives

- Spectral subtraction : Subtract natural abundance <sup>12</sup>C spectra from labeled samples to isolate <sup>13</sup>C-specific peaks (e.g., C=O stretch at ~1680 cm<sup>−1</sup> shifts to ~1650 cm<sup>−1</sup>).

- DFT calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for the <sup>13</sup>C isotopologue .

Properties

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662145 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189954-79-7 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189954-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.